molecular formula C13H15N3O B1441208 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 909187-64-0

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B1441208
CAS No.: 909187-64-0
M. Wt: 229.28 g/mol
InChI Key: XDDWGECWOBJRNT-UHFFFAOYSA-N
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Description

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrazolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

If it acts similarly to related compounds, it may bind to its target protein and inhibit its function . This inhibition could lead to changes in cellular processes controlled by the target protein.

Biochemical Pathways

If it inhibits c-Met kinase like related compounds , it could affect pathways related to cell growth and survival. The downstream effects of this could include reduced cell proliferation and potentially cell death.

Result of Action

If it acts as an inhibitor of c-met kinase like related compounds , it could lead to decreased cell growth and survival.

Biochemical Analysis

Biochemical Properties

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting cell proliferation. Additionally, it interacts with other biomolecules such as kinases and phosphatases, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating caspases and downregulating anti-apoptotic proteins . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, preventing substrate phosphorylation and subsequent cell cycle progression. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models . The extent of these effects may diminish over time due to compound degradation and cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Threshold effects have also been noted, with a specific dosage range required to achieve optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized to exert additional biological effects . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can localize to specific compartments, such as the nucleus and mitochondria, where it exerts its effects . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the nucleus and mitochondria . In the nucleus, it interacts with transcription factors and DNA to modulate gene expression . In the mitochondria, it affects mitochondrial function and induces apoptosis by disrupting the mitochondrial membrane potential . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolopyridine ring system . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug discovery and development, allowing for the exploration of a wide range of biological activities .

Properties

IUPAC Name

6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDWGECWOBJRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676659
Record name 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909187-64-0
Record name 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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